molecular formula C21H24O5 B569254 Kadsurenin D CAS No. 140669-89-2

Kadsurenin D

Cat. No.: B569254
CAS No.: 140669-89-2
M. Wt: 356.418
InChI Key: IYEJIWMVJJRSMG-RQJAOHDJSA-N
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Description

Kadsurenin D is a natural product isolated from the plant Piper kadsura. It belongs to the class of compounds known as neolignans, which are characterized by their unique chemical structures and biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Kadsurenin D can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the aerial parts of Piper kadsura. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The large-scale extraction process involves harvesting the plant material, drying it, and then using organic solvents to extract the desired compound. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Mechanism of Action

Kadsurenin D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Kadsurenin D can be compared with other similar neolignan compounds, such as:

This compound stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJIWMVJJRSMG-RQJAOHDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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